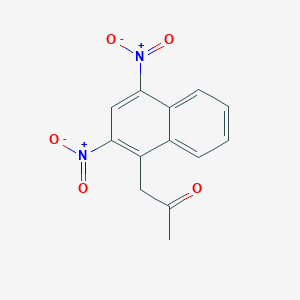
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with fluorine, iodine, and a 2-methyl-1,3-dioxane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine can be achieved through multi-step organic synthesis. One common method involves the initial formation of the pyridine ring followed by the introduction of the fluorine and iodine substituents. The 2-methyl-1,3-dioxane group can be introduced through a subsequent reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents onto the pyridine ring .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Reaction conditions typically involve heating the reaction mixture to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.
Applications De Recherche Scientifique
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine and iodine substituents can influence the compound’s binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-iodopyridine: Lacks the 2-methyl-1,3-dioxane group, making it less sterically hindered.
3-Iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine: Lacks the fluorine substituent, affecting its electronic properties.
2-Fluoro-4-(2-methyl-1,3-dioxan-2-yl)pyridine: Lacks the iodine substituent, impacting its reactivity in coupling reactions.
Uniqueness
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
137718-88-8 |
|---|---|
Formule moléculaire |
C10H11FINO2 |
Poids moléculaire |
323.10 g/mol |
Nom IUPAC |
2-fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine |
InChI |
InChI=1S/C10H11FINO2/c1-10(14-5-2-6-15-10)7-3-4-13-9(11)8(7)12/h3-4H,2,5-6H2,1H3 |
Clé InChI |
FIIIOYVCPLDXQR-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCCO1)C2=C(C(=NC=C2)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


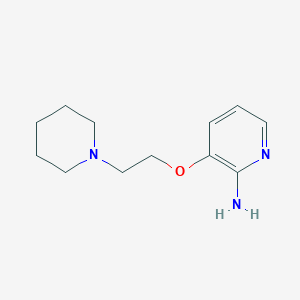
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
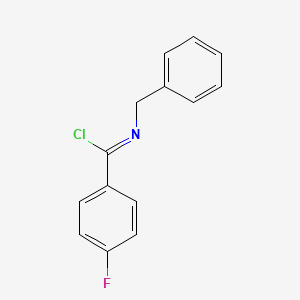

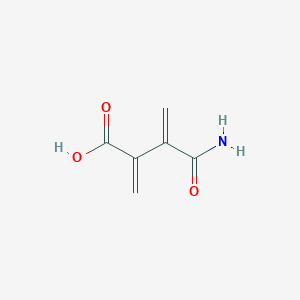
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)

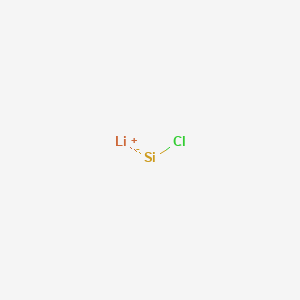
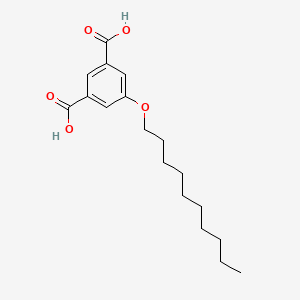
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
![4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14266132.png)
